

Losartan Carboxaldehyde chemical structure and properties

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Compound of Interest

Compound Name: *Losartan Carboxaldehyde*

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Losartan Carboxaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losartan Carboxaldehyde, also known as EXP3179, is a crucial intermediate in the metabolic pathway of the widely prescribed antihypertensive drug, Losartan. While not the primary active metabolite responsible for angiotensin II receptor blockade, **Losartan Carboxaldehyde** exhibits its own distinct pharmacological activities, including anti-inflammatory and anti-aggregatory properties. This document provides an in-depth technical overview of the chemical structure, properties, synthesis, and analytical methodologies related to **Losartan Carboxaldehyde**, intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Chemical Structure and Identifiers

Losartan Carboxaldehyde is structurally characterized by a substituted imidazole ring linked to a biphenyl-tetrazole moiety. The key functional group that distinguishes it from its parent compound, Losartan, is the carboxaldehyde group at the 5-position of the imidazole ring.

Identifier	Value
IUPAC Name	2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde ^[1]
CAS Number	114798-36-6 ^{[2][3][4][5]}
Molecular Formula	C ₂₂ H ₂₁ ClN ₆ O ^{[2][3][4][6][7]}
SMILES	CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl
InChI	InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28) ^{[1][3]}
InChIKey	FQZSMTSTFMNWQF-UHFFFAOYSA-N ^{[1][3]}
Synonyms	DuP-167, E3179, EXP3179 ^{[2][3][4]}

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Losartan Carboxaldehyde**.

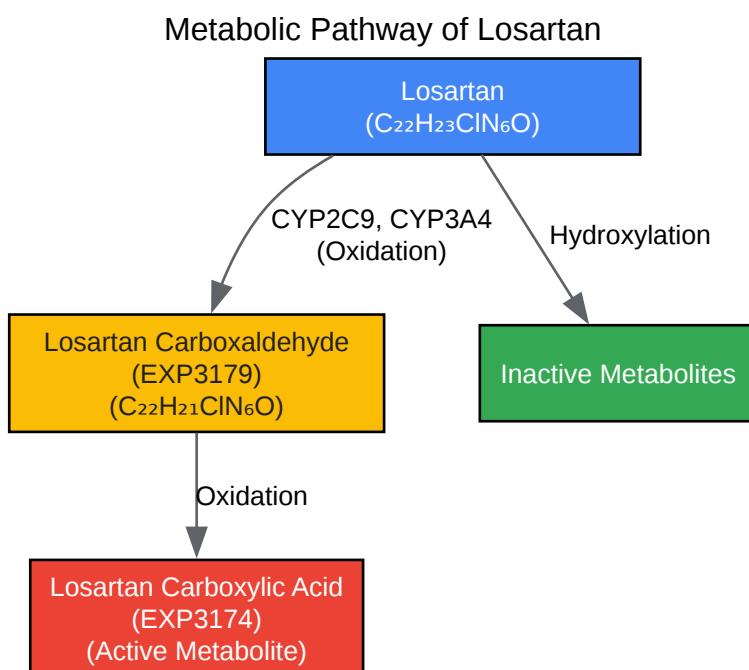
Property	Value
Molecular Weight	420.9 g/mol ^{[1][2][3]}
Appearance	Yellow Solid ^[8]
Solubility	Soluble in Ethanol (<30 mg/ml), DMSO (30 mg/ml), and Dimethylformamide (30 mg/ml). ^{[2][3]}
Melting Point	153-155 °C ^[9]

Biological Activity and Signaling Pathways

Losartan Carboxaldehyde is an intermediate aldehyde metabolite of the angiotensin II type 1 receptor antagonist, losartan.[8] It is formed in the liver from losartan by the cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4.[3][10] Unlike the primary active metabolite, EXP-3174, **Losartan Carboxaldehyde** does not significantly block angiotensin receptors.[8][2] Instead, it exhibits unique biological activities:

- Inhibition of COX-2 Expression: It has been shown to inhibit the expression of endothelial cyclooxygenase (COX)-2, which contributes to its anti-inflammatory actions.[8][2]
- Anti-inflammatory and Anti-aggregatory Effects: At a concentration of 1 μ M, it can block the upregulation of ICAM-1 mRNA and the COX-dependent generation of thromboxane A₂ and prostaglandin F₂ α .[8][2] It also inhibits platelet aggregation induced by arachidonic acid.[3]
- PPAR γ Agonism: **Losartan Carboxaldehyde** acts as a partial agonist of the peroxisome proliferator-activated receptor γ (PPAR γ) with an EC₅₀ of 17.1 μ M.[8][3] This activity may contribute to insulin-sensitizing effects.

Below is a diagram illustrating the metabolic pathway of Losartan.



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Caption: Metabolic conversion of Losartan to its metabolites.

Experimental Protocols

Synthesis of Losartan Carboxaldehyde from Losartan

This protocol describes the oxidation of the hydroxymethyl group of Losartan to the corresponding aldehyde, **Losartan Carboxaldehyde**.

Materials:

- Losartan
- Manganese Dioxide (MnO_2)
- Chloroform (CHCl_3)
- Stirring apparatus
- Filtration apparatus

Procedure:

- A mixture of Losartan (10 g, 0.024 mol) and an excess of MnO_2 (50 g) in 200 mL of CHCl_3 is prepared.
- The mixture is stirred at room temperature for 10 hours.
- The reaction progress can be monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is filtered to remove the MnO_2 .
- The filtrate, containing **Losartan Carboxaldehyde**, is collected and the solvent is evaporated to yield the product.

Synthesis of EXP-3174 from Losartan Carboxaldehyde

This section outlines four different methods for the oxidation of **Losartan Carboxaldehyde** to its active carboxylic acid metabolite, EXP-3174.[11]

Procedure A: Sodium Hydroxide

- A mixture of Losartan 5-carboxaldehyde (4.5 g, 0.011 mol) and NaOH (2.25 g, 0.056 mol) in 100 mL of water is stirred for 15 minutes.[9]

Procedure B: Hydrogen Peroxide and Potassium Hydroxide

- To a stirring solution of aqueous KOH 50% (3.2 mL, 28.4 mmol) and Losartan 5-carboxaldehyde (3 g, 7.1 mmol) in methanol (25 mL) at 65 °C, add hydrogen peroxide (30%, 5.7 mL, 56.8 mmol) dropwise.
- The mixture is stirred for 20 minutes.
- After completion, the reaction is cooled and acidified with concentrated HCl to obtain the 5-carboxylate derivative.[11]

Procedure C: Oxone

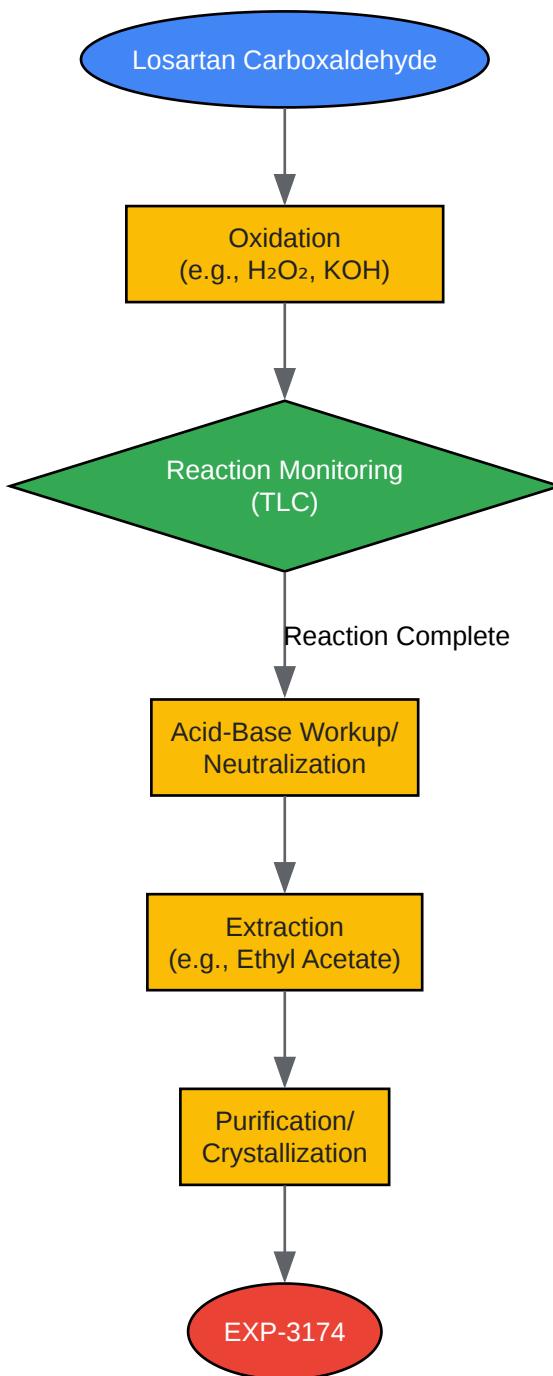
- A mixture of Losartan 5-carboxaldehyde (1.5 g, 3.6 mmol) and oxone (potassium peroxymonosulfate) (0.55 g, 3.6 mmol) is dissolved in 10 mL of DMF.
- The reaction mixture is stirred for 5 hours.[11]

Procedure D: Palladium on Carbon, Sodium Borohydride, and Potassium Hydroxide

- A catalytic amount of Pd/C is added to 10 mL of H₂O.
- 0.6 mmol of NaBH₄ is slowly added to this suspension, followed by 1 g (18 mmol) of KOH.
- Then, 2.5 g (5.9 mmol) of Losartan 5-carboxaldehyde is added to the suspension.
- The reaction mixture is stirred overnight under the air at room temperature for 10 hours.[11]

The following diagram illustrates a general workflow for the synthesis and purification of EXP-3174 from **Losartan Carboxaldehyde**.

General Synthesis Workflow for EXP-3174

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Caption: Synthesis and purification of EXP-3174.

Analytical Method: LC-MS/MS for Losartan and its Metabolites

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the simultaneous quantification of Losartan and its metabolites, including the carboxylic acid, in human plasma.[12][13] While a specific protocol for the carboxaldehyde is not detailed, a similar approach would be applicable.

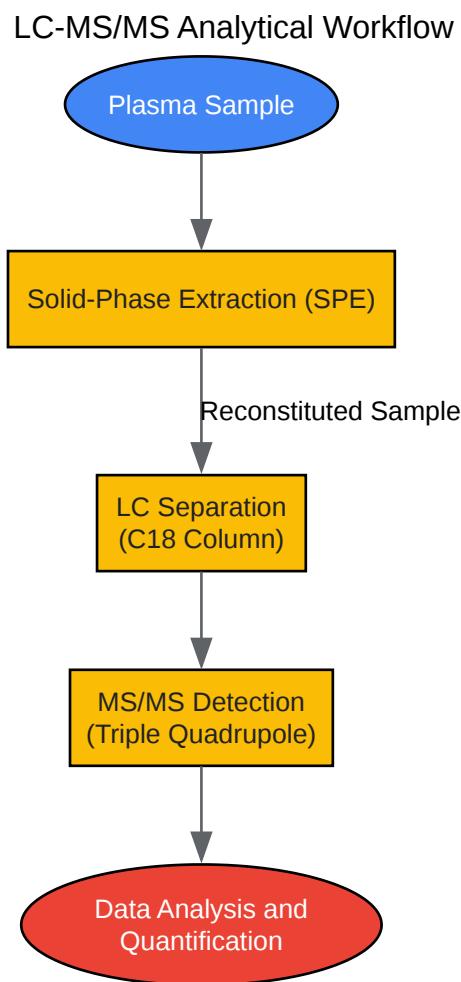
Sample Preparation (Solid-Phase Extraction - SPE):

- To 500 μ L of human plasma, add an appropriate internal standard (e.g., Irbesartan).
- Condition an Oasis HLB SPE cartridge with methanol followed by HPLC-grade water.
- Load the plasma sample onto the conditioned cartridge.
- Wash the cartridge with HPLC-grade water, followed by 5% methanol in water.
- Elute the analytes with methanol.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.[12]

Instrumentation and Conditions:

- Liquid Chromatograph: An HPLC system capable of gradient elution.
- Column: A C₁₈ column is commonly used.[13]
- Mobile Phase: A typical mobile phase consists of a mixture of methanol and 0.1% v/v formic acid (e.g., 85:15, v/v).[13]
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode.
- Mass Transitions: The specific mass transition for **Losartan Carboxaldehyde** would need to be determined, similar to how it has been for Losartan (m/z 423.1 to 207.2) and its carboxylic acid metabolite (m/z 437.1 to 235.2).[13]

The following diagram outlines the analytical workflow.



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Caption: Workflow for LC-MS/MS analysis.

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